molecular formula C12H12N2O2 B4035067 methyl (2-methyl-4-quinolinyl)carbamate

methyl (2-methyl-4-quinolinyl)carbamate

Cat. No.: B4035067
M. Wt: 216.24 g/mol
InChI Key: BJJKMYVRZFCFFT-UHFFFAOYSA-N
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Description

Methyl (2-methyl-4-quinolinyl)carbamate is a heterocyclic compound featuring a quinoline backbone substituted with a methyl group at position 2 and a carbamate moiety at position 2. The carbamate group (–O(CO)NH–) enhances stability and modulates lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

methyl N-(2-methylquinolin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(14-12(15)16-2)9-5-3-4-6-10(9)13-8/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJKMYVRZFCFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with methyl (2-methyl-4-quinolinyl)carbamate:

Compound Name Molecular Formula Key Substituents Lipophilicity (log k) Applications/Notes Reference
This compound C₁₂H₁₂N₂O₂ 2-methylquinoline, carbamate at C4 N/A Hypothesized pharmacological activity
2-Methyl-8-quinolinyl N-(4-(methylthio)phenyl)carbamate C₁₈H₁₆N₂O₂S 8-quinolinyl, 4-(methylthio)phenyl N/A Potential sulfur-mediated metabolism
4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline carbamate C₁₅H₁₆ClN₃O₂ 7-chloro, pyrrolidine at C4 N/A Antimalarial/antibacterial candidate
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) C₁₄H₁₈N₄O₃ Benzimidazole, butylamino 2.1 (calculated) Agricultural fungicide
Fentanyl methyl carbamate C₂₃H₂₉N₃O₂ Piperidine, phenethyl, carbamate N/A Regulated opioid analog (Schedule I)

Substituent Effects on Properties

  • Quinoline Core Modifications: The 2-methyl group in the target compound may sterically hinder interactions with biological targets compared to 8-substituted analogs (e.g., 2-methyl-8-quinolinyl derivatives) .
  • Carbamate Variations: Aryl carbamates (e.g., 4-(methylthio)phenyl in ) introduce sulfur, which may alter solubility and metabolic stability. Aliphatic carbamates (e.g., benomyl ) exhibit lower lipophilicity than aromatic counterparts, favoring agrochemical applications.

Lipophilicity and Bioavailability

While direct data for this compound are unavailable, highlights the use of HPLC-derived capacity factors (log k) to assess lipophilicity in carbamate analogs. For example, dichlorophenyl carbamates (log k = 3.5–4.2) are more lipophilic than chlorophenyl derivatives (log k = 2.8–3.1), suggesting that substituents on the quinoline or aryl groups critically influence absorption .

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: Pyrrolidine-substituted quinolines (e.g., ) demonstrate activity against resistant pathogens, implying that the target compound’s carbamate group could synergize with the quinoline core for similar applications.
  • Regulatory Considerations : Fentanyl methyl carbamate’s Schedule I status highlights the importance of structural tweaks to avoid regulatory hurdles while maintaining bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2-methyl-4-quinolinyl)carbamate
Reactant of Route 2
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methyl (2-methyl-4-quinolinyl)carbamate

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